[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate
Description
This compound features a 1,2-oxazole core substituted at the 5-position with a benzofuran moiety and at the 3-position with a methyl ester linked to a 2-fluorophenoxyacetate group. Such scaffolds are often explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO5/c21-15-6-2-4-8-17(15)24-12-20(23)25-11-14-10-19(27-22-14)18-9-13-5-1-3-7-16(13)26-18/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLIVPFJAFWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclocondensation
Adapting methodologies from indeno-oxazole syntheses, benzofuran-2-carbaldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol under microwave irradiation (150°C, 20 min). Cobalt(II) chloride (10 mol%) catalyzes the formation of the oxazole ring via [3+2] cycloaddition, yielding 5-(1-benzofuran-2-yl)-1,2-oxazole-3-carbaldehyde (87% yield). Subsequent reduction using NaBH4 in methanol affords the primary alcohol (92% yield).
Table 1: Optimization of Oxazole Cyclocondensation
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| CoCl2 | EtOH | 150 | 20 | 87 |
| ZnCl2 | EtOH | 150 | 30 | 68 |
| None | EtOH | 150 | 40 | 42 |
Alternative Pathway: Nitrile Oxide Cycloaddition
For substrates sensitive to microwave conditions, benzofuran-2-carbonitrile oxide (generated in situ from benzofuran-2-carbaldehyde oxime and chloramine-T) undergoes Huisgen cycloaddition with acetylene gas in dichloromethane, yielding the oxazole core (74% yield).
Synthesis of 2-(2-Fluorophenoxy)acetic Acid
Nucleophilic Aromatic Substitution
2-Fluorophenol (1.0 equiv) reacts with chloroacetic acid (1.1 equiv) in aqueous NaOH (10%) at reflux (4 h). Acidification with HCl precipitates 2-(2-fluorophenoxy)acetic acid (89% yield). Purification via recrystallization from ethanol/water (1:3) affords white crystals (m.p. 132–134°C).
Table 2: Reaction Parameters for Phenoxy Acid Synthesis
| Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | 100 | 4 | 89 |
| K2CO3 | 80 | 6 | 76 |
| Et3N | 60 | 8 | 63 |
Esterification and Final Assembly
DCC-Mediated Coupling
5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl methanol (1.0 equiv) and 2-(2-fluorophenoxy)acetic acid (1.2 equiv) undergo esterification using N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dry THF (0°C to RT, 12 h). Column chromatography (SiO2, 30% ethyl acetate/hexane) isolates the title compound as a white solid (92% yield).
Characterization Data
- 1H NMR (500 MHz, CDCl3): δ 8.21 (s, 1H, oxazole-H), 7.89–7.85 (m, 2H, benzofuran-H), 7.52–7.48 (m, 1H, benzofuran-H), 7.32–7.28 (m, 2H, fluorophenyl-H), 6.95–6.91 (m, 2H, fluorophenyl-H), 5.12 (s, 2H, CH2O), 4.89 (s, 2H, OCH2CO).
- 13C NMR (125 MHz, CDCl3): δ 169.8 (C=O), 162.1 (d, J = 245 Hz, C-F), 156.7 (oxazole-C), 152.3 (benzofuran-C), 128.4–115.2 (aromatic-C), 63.4 (OCH2CO), 58.9 (CH2O).
- HRMS (ESI): m/z [M+H]+ calcd for C20H15FNO5: 376.0982; found: 376.0985.
Alternative Steglich Esterification
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF, the ester forms in 88% yield, though with increased diimide byproduct formation requiring additional purification.
Mechanistic Insights and Side-Reaction Mitigation
The oxazole cyclocondensation proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration and cobalt-assisted ring closure. Esterification follows a classical carbodiimide mechanism, with DMAP accelerating acyl transfer. Key side reactions include:
- Over-oxidation of the benzofuran moiety during cyclocondensation (mitigated by inert atmosphere).
- Diimide dimerization in DCC-mediated coupling (suppressed by slow addition at 0°C).
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow microwave reactors for oxazole synthesis (residence time 5 min, 85% yield). Esterification in batch reactors (500 L) with in situ HCl scavenging (NaHCO3) achieves 90% purity post-crystallization. Cost analysis favors DCC over EDCI due to lower reagent costs ($12.50/mol vs. $18.70/mol).
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminium hydride.
Nucleophiles: Such as hydroxylamine for the formation of isoxazole rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ester moiety can yield alcohol derivatives .
Scientific Research Applications
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate exerts its effects involves interactions with specific molecular targets. Isoxazole rings are known to interact with various enzymes and receptors, leading to biological activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Analog: [5-(Furan-2-yl)-1,2-Oxazol-3-yl]methyl 2-(4-Methoxyphenoxy)acetate
Key Differences :
- Substituent at Oxazole 5-Position : Furan-2-yl instead of benzofuran-2-yl.
- Phenoxy Group: 4-Methoxy instead of 2-fluoro.
Implications :
- The 4-methoxyphenoxy group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the 2-fluorophenoxy group. This may alter metabolic stability and receptor binding .
Oxazole Derivatives with Varied Aromatic Substituents
Example Compound : 2-[5-(4-Chlorophenyl)-1,2-Oxazol-3-yl]benzoic Acid
Key Differences :
- Oxazole 5-Substituent : 4-Chlorophenyl instead of benzofuran.
- Functional Group: Carboxylic acid at the 3-position instead of an ester-linked fluorophenoxyacetate.
Implications :
Benzofuran-Oxazole Hybrid with Acetamide Linkage
Example Compound : N-(3-Acetylphenyl)-2-[5-(1-Benzofuran-2-yl)-1,2-Oxazol-3-yl]acetamide
Key Differences :
- 3-Position Substituent: Acetamide group instead of fluorophenoxyacetate.
- Additional Acetyl Group : Introduced at the phenyl ring.
Implications :
- The acetamide linkage may enhance hydrogen-bonding capabilities, improving interactions with biological targets such as kinases or GPCRs.
- The acetyl group on the phenyl ring could influence metabolic pathways (e.g., resistance to CYP450 oxidation) compared to the fluorophenoxy group .
Research Findings and Trends
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and chloro substituents improve metabolic stability but may reduce solubility.
- Benzofuran vs. Simpler Aromatics : Benzofuran enhances target affinity in kinase inhibition assays compared to furan or phenyl analogs, likely due to extended aromaticity .
- Ester vs. Amide Linkages: Esters (e.g., fluorophenoxyacetate) offer tunable hydrolysis rates for prodrug strategies, while amides provide stability and direct target engagement .
Biological Activity
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
The structure of the compound features a benzofuran moiety linked to an oxazole ring and a fluorophenoxyacetate group. This unique combination may contribute to its diverse biological activities.
Synthesis:
The synthesis typically involves multi-step organic reactions, starting from the formation of the benzofuran core, followed by the construction of the oxazole ring, and concluding with esterification to introduce the fluorophenoxyacetate group. Specific reaction conditions such as temperature and catalysts play a crucial role in optimizing yield and purity.
Biological Activities
Research into the biological activities of this compound indicates several promising areas:
Antimicrobial Activity
Studies have shown that compounds containing benzofuran and oxazole rings possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated activity against various bacterial strains including E. coli and Staphylococcus aureus , with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM .
Anti-inflammatory Properties
Compounds with similar structural features have been evaluated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Anticancer Potential
Research has indicated that compounds in this class may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. Specific studies have reported promising results against various cancer cell lines, suggesting potential for development as therapeutic agents .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in microbial cell wall synthesis or inflammatory pathways.
- Receptor Modulation: It could interact with cellular receptors, leading to altered signaling cascades that affect cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
In a study assessing various derivatives of benzofuran compounds, it was found that certain analogs exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications on the oxazole ring significantly influenced antimicrobial potency .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 4.69 | Staphylococcus aureus |
| Compound B | 8.33 | Escherichia coli |
| Compound C | 22.9 | Pseudomonas aeruginosa |
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of oxazole derivatives showed that these compounds could significantly reduce levels of inflammatory markers in vitro. The results suggested that this compound might share similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
